3-Anilino-1-ethylpyrrolidine-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-anilino-1-ethylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-14-11(15)8-10(12(14)16)13-9-6-4-3-5-7-9/h3-7,10,13H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEBXWNQFYYVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Anilino 1 Ethylpyrrolidine 2,5 Dione and Analogues
General Synthetic Routes to Pyrrolidine-2,5-dione Derivatives
The formation of the pyrrolidine-2,5-dione (succinimide) ring is a fundamental step in the synthesis of the target compound. This can be achieved through several established synthetic strategies.
Cyclization Reactions
Cyclization reactions are a common and direct approach to forming the succinimide (B58015) ring. These methods typically involve the intramolecular condensation of a linear precursor. One of the most traditional methods is the reaction of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with amines or amides. mdpi.com The reaction of an N-substituted amine with succinic anhydride (B1165640), for instance, leads to the formation of an N-substituted succinimide. This approach is versatile and can be adapted to produce a wide range of N-substituted pyrrolidine-2,5-diones. mdpi.comresearchgate.net
Another cyclization strategy involves the intramolecular amination of remote unactivated C(sp³)-H bonds, which can be catalyzed by copper complexes to yield pyrrolidines. organic-chemistry.org While this method is powerful for creating the pyrrolidine (B122466) ring, its application to the synthesis of diones would require appropriately functionalized starting materials. Additionally, tandem amination/cyanation/alkylation sequences have been developed to access substituted pyrrolidines in a one-pot procedure. nih.gov
Michael Addition Strategies
Michael addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation and is widely used in the synthesis of pyrrolidine derivatives. whiterose.ac.uk In the context of pyrrolidine-2,5-dione synthesis, the Michael addition of a nucleophile to a maleimide (B117702) is a prominent strategy. researchgate.netnih.gov Maleimides, which are α,β-unsaturated dicarbonyl compounds, are excellent Michael acceptors. The addition of nucleophiles such as thiols, amines, or carbanions across the double bond leads to a substituted succinimide ring system. researchgate.netspringernature.com
For example, the asymmetric Michael addition of isobutyraldehyde to N-substituted maleimides has been achieved using a chiral hybrid catalyst, yielding chiral succinimide derivatives. researchgate.net This highlights the potential of Michael addition reactions to introduce stereocenters into the pyrrolidine-2,5-dione core.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Michael Addition | Isobutyraldehyde, N-substituted maleimides | Chiral hybrid catalyst (L-phenylalanine on laponite) | Chiral succinimide derivatives | researchgate.net |
| Intramolecular Michael Addition | N-arylamides | Tributylphosphine | N-aryl-pyrrolidines | tandfonline.com |
Three-Component Reaction Approaches
Three-component reactions (3CRs) offer an efficient pathway to complex molecules like pyrrolidine-2,5-diones in a single step, enhancing atom economy and reducing synthetic effort. beilstein-journals.org These reactions involve the combination of three different starting materials to form the desired heterocyclic core.
One such approach is the Yb(OTf)₃-catalyzed reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which yields highly substituted pyrrolidines. organic-chemistry.org Another example involves the reaction of aromatic aldehydes, amines, and ethyl 2,4-dioxovalerate to form 4-acetyl-3-hydroxy-3-pyrrolin-2-ones, which are precursors to pyrrolidine-2,3-diones. beilstein-journals.orgtandfonline.com These methods demonstrate the utility of multicomponent reactions in rapidly assembling the pyrrolidine ring with various substituents.
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Aldehydes, Amines, 1,1-Cyclopropanediesters | Yb(OTf)₃ | Substituted Pyrrolidines | organic-chemistry.org |
| Aromatic Aldehydes, Amines, Ethyl 2,4-dioxovalerate | Acetic Acid | 4-Acetyl-3-hydroxy-3-pyrrolin-2-ones | beilstein-journals.orgtandfonline.com |
Approaches for Incorporating the Anilino Moiety at Position 3
Once the pyrrolidine-2,5-dione core is established, the next critical step is the introduction of the anilino group at the C-3 position. This can be accomplished through nucleophilic substitution or transamination reactions.
Reactions of 3-Halo- or 3-Hydroxypyrrole-2,5-diones with Arylamines
A direct method for introducing the anilino group is through the nucleophilic substitution reaction of a 3-substituted pyrrolidine-2,5-dione with an arylamine. Starting with a 3-halo- or 3-hydroxypyrrolidine-2,5-dione, the anilino moiety can be installed by displacing the leaving group (halide or hydroxyl). The reaction of N-halosuccinimides with arylamines, in the presence of sodium nitrite, has been reported as a method for transforming arylamines into aryl halides, which underscores the reactivity of these reagents. researchgate.netnih.gov While this specific reaction leads to a different product, it demonstrates the principle of reacting arylamines with halosuccinimides. The direct substitution of a halogen on the succinimide ring by an arylamine is a plausible and often utilized synthetic route in medicinal chemistry.
Transamination Reactions with Arylamine Hydrochlorides
Transamination offers an alternative route for the synthesis of 3-anilinopyrrolidine-2,5-diones. This method involves the reaction of a 3-aminopyrrolidine-2,5-dione with an arylamine, often in the presence of an acid catalyst such as the arylamine hydrochloride itself. This equilibrium-driven process can be used to exchange one amino group for another. While specific examples for the synthesis of 3-anilino-1-ethylpyrrolidine-2,5-dione via this method are not prevalent in the provided search results, transamination is a known reaction class in organic synthesis. The use of transaminases in biocatalytic cascades to produce chiral pyrrolidines has been demonstrated, indicating the feasibility of amino group exchange on the pyrrolidine ring. researchgate.net
Anilino Fragment Transfer in Cascade Annulation Processes
The introduction of the anilino substituent at the 3-position of the pyrrolidine-2,5-dione ring can be achieved through a sophisticated cascade annulation process that involves an aniline fragment transfer. This methodology is particularly elegant as it allows for the construction of complex molecular architectures from simpler precursors in a single, uninterrupted sequence.
Recent studies have demonstrated the feasibility of such transformations. For instance, in a reaction involving ortho-halogenated quinolonechalcones and aminomaleimides, an intermolecular cascade annulation was observed. This process is initiated by a 1,4-Michael addition, which is then followed by a sequence of reactions including an aniline fragment transfer and a subsequent intramolecular nucleophilic aromatic substitution (SNAr) to yield complex fused heterocyclic systems. While this specific example leads to a more complex scaffold than this compound, the underlying principle of aniline fragment transfer within a cascade reaction is a key conceptual proof for the targeted synthesis.
The general mechanism for such a process can be envisioned to start with the reaction of a suitable maleimide derivative with a reagent carrying the anilino group. Through a series of bond-forming and bond-breaking events within the cascade, the anilino moiety is effectively transferred to the C3 position of the maleimide, which then cyclizes to form the desired 3-anilinopyrrolidine-2,5-dione skeleton. The efficiency and regioselectivity of this transfer are highly dependent on the specific reactants, catalysts, and reaction conditions employed.
Strategies for N1-Alkylation (Ethyl Group Introduction)
The introduction of the ethyl group at the N1 position of the pyrrolidine-2,5-dione ring is a crucial step in the synthesis of the target molecule. This transformation is typically achieved through N-alkylation of a 3-anilinopyrrolidine-2,5-dione precursor.
A common and effective method for this N-alkylation is the reaction of the N-unsubstituted or N-silylated succinimide derivative with an ethylating agent, such as ethyl iodide or ethyl bromide. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom of the succinimide, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic ethyl group.
| Precursor | Reagent | Base | Solvent | Conditions | Product |
| 3-Anilinopyrrolidine-2,5-dione | Ethyl iodide | K₂CO₃ | DMF | Room Temperature | This compound |
| N-Trimethylsilyl-3-anilinopyrrolidine-2,5-dione | Ethyl sulfonate | - | Toluene | 140-170 °C | This compound |
Synthesis of Stereoisomers of Pyrrolidine-2,5-diones
The synthesis of specific stereoisomers of 3-anilinopyrrolidine-2,5-dione is of significant interest, as different enantiomers and diastereomers can exhibit distinct biological activities. Stereoselective synthesis of substituted pyrrolidines can be approached through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. nih.govmdpi.com
One established method for achieving stereoselectivity is through the use of chiral pool starting materials, such as amino acids. For example, starting from D- or L-alanine, it is possible to construct enantiomerically pure trans-2,5-dimethylpyrrolidines. This principle can be extended to the synthesis of other substituted pyrrolidines, where the inherent chirality of the starting material directs the stereochemical outcome of the subsequent reactions.
Another powerful approach is the use of organocatalysis. For instance, the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems has been shown to proceed with excellent diastereoselectivity, leading to the formation of functionalized pyrrolidines with multiple new stereocenters. researchgate.net The initial reduction of a C=X bond can create a stereocenter that directs the subsequent reduction of the pyrrole ring. researchgate.net
Furthermore, 1,3-dipolar cycloaddition reactions between chiral nitrones and N-substituted maleimides have been successfully employed for the stereoselective synthesis of enantiopure N-substituted pyrrolidine-2,5-dione derivatives. The stereochemistry of the final product is controlled by the chirality of the nitrone used in the cycloaddition.
These methodologies provide a toolbox for the synthesis of specific stereoisomers of 3-anilinopyrrolidine-2,5-dione, enabling the exploration of their structure-activity relationships.
One-Pot Synthetic Procedures for Pyrrolidine-2,5-diones
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates. While a specific one-pot procedure for the direct synthesis of this compound from basic starting materials is not extensively documented, the principles of one-pot synthesis have been successfully applied to the formation of related heterocyclic compounds.
For example, a one-pot, three-component reaction of aniline derivatives, cyanoamide, and triethyl orthoformate has been developed for the synthesis of N'-aryl-N-cyanoformamidines. This demonstrates the feasibility of combining multiple reagents in a single pot to construct complex molecules. Similarly, one-pot syntheses of 4-substituted 1,2,4-triazolidine-3,5-diones from aniline derivatives have been reported, involving a three-step sequence of carbamate formation, semicarbazide generation, and cyclization in a single vessel. organic-chemistry.org
A hypothetical one-pot synthesis for this compound could be envisioned starting from aniline, a suitable four-carbon dicarbonyl precursor (such as diethyl maleate or succinic anhydride), and ethylamine. The reaction would proceed through a series of tandem reactions, such as Michael addition of aniline to the maleate, followed by amidation with ethylamine and subsequent cyclization to form the pyrrolidine-2,5-dione ring. The optimization of reaction conditions, including solvent, temperature, and catalysts, would be crucial for the success of such a one-pot strategy.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Potential Catalyst | Solvent | Product |
| Aniline | Diethyl maleate | Ethylamine | Lewis Acid/Base | Toluene | This compound |
| Aniline | Succinic anhydride | Ethylamine | Dehydrating agent | Acetic Acid | This compound |
The development of such a one-pot procedure would represent a significant advancement in the efficient synthesis of this class of compounds.
Chemical Reactivity and Derivatization Studies of the 3 Anilino 1 Ethylpyrrolidine 2,5 Dione Scaffold
Reactivity of the Pyrrolidine-2,5-dione Ring System
The pyrrolidine-2,5-dione ring is a robust heterocyclic system, yet it possesses specific sites of reactivity that can be exploited for synthetic transformations. The five-membered ring is generally stable, but the two carbonyl groups and the adjacent methylene (B1212753) and methine carbons are key to its chemical behavior. nih.gov
The synthesis of the pyrrolidine-2,5-dione ring itself often involves the cyclization of succinic acid derivatives. For instance, the reaction of maleic anhydride (B1165640) with amines leads to the opening of the anhydride ring, which can then be closed to form the succinimide (B58015) ring system. researchgate.netacs.org
Key reactive sites on the pyrrolidine-2,5-dione ring include:
Carbonyl Groups (C2 and C5): The carbonyl groups can undergo nucleophilic attack, although they are generally less reactive than those in acyclic imides due to ring strain. Reduction of one or both carbonyls can lead to corresponding pyrrolidinone or pyrrolidine (B122466) derivatives.
α-Carbons (C3 and C4): The protons on the carbons adjacent to the carbonyl groups are acidic and can be removed by a suitable base, generating an enolate. This enolate can then react with various electrophiles, allowing for alkylation or acylation at these positions. The reactivity at the C3 position is particularly influenced by the existing anilino substituent.
N-H and N-Substituent Bond: In unsubstituted pyrrolidine-2,5-dione, the N-H proton is acidic and can be substituted. nih.gov In the N1-ethyl substituted scaffold, this position is blocked, but the N-C bond can be cleaved under certain conditions. Derivatives like N-bromosuccinimide (NBS), a well-known pyrrolidine-2,5-dione derivative, are widely used as halogenation reagents, highlighting the reactivity associated with the nitrogen atom. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Ring Formation (Cyclization) | Maleic anhydride and an amine, followed by dehydrating agent (e.g., thionyl chloride). | N-substituted pyrrolidine-2,5-dione | researchgate.net |
| Halogenation (related systems) | N-Bromosuccinimide (NBS) for allylic/benzylic bromination. | Brominated organic compounds | researchgate.net |
| Oxidative Ring Opening | Oxidizing agents (e.g., ozone, permanganate). | β-amino acids | nih.gov |
| Reduction of Carbonyls | Reducing agents like LiAlH₄ or NaBH₄. | Pyrrolidinones or pyrrolidines |
Modifications and Functionalization of the Anilino Moiety
The anilino moiety offers a rich platform for derivatization, primarily through reactions targeting the aromatic ring or the secondary amine nitrogen. These modifications can significantly alter the electronic and steric properties of the molecule.
Electrophilic Aromatic Substitution: The phenyl ring of the anilino group is activated towards electrophilic substitution. Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation or acylation can introduce a wide range of functional groups. The position of substitution (ortho, meta, or para) will be directed by the activating amino group.
N-Alkylation/N-Acylation: The secondary amine of the anilino group can be further alkylated or acylated. However, these reactions may be sterically hindered by the adjacent pyrrolidine-2,5-dione ring.
Oxidation: The anilino group can be oxidized to form various products, including nitroso, nitro, or polymeric species, depending on the oxidizing agent and reaction conditions.
| Reaction Type | Typical Reagents | Potential Product |
|---|---|---|
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Bromo- or chloro-substituted anilino ring |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted anilino ring |
| Sulfonation | Fuming H₂SO₄ | Anilino-sulfonic acid derivative |
| C-S Bond Formation (Arylthiation) | 1-(Phenylthio)pyrrolidine-2,5-dione with a catalyst like FeCl₃ | Arylthio-substituted phenols (demonstrates C-S bond formation) |
Chemical Transformations Involving the N1-Ethyl Substituent
The N1-ethyl group is a simple alkyl substituent and is generally the least reactive part of the 3-anilino-1-ethylpyrrolidine-2,5-dione molecule. drugbank.com Its reactivity is largely confined to that of a typical alkane, primarily free-radical reactions.
Radical Halogenation: Under UV light or with a radical initiator, the ethyl group could undergo halogenation, preferentially at the methylene (CH₂) position due to the formation of a more stable secondary radical.
Oxidation: Strong oxidizing agents could potentially oxidize the ethyl group, but such harsh conditions might also affect other, more sensitive parts of the molecule, such as the anilino group or the dione (B5365651) ring.
Due to its relative inertness, the N1-ethyl group primarily serves to block the N-H acidity of the parent succinimide and to provide a specific steric and lipophilic profile to the molecule.
Transimination Reactions of Pyrrolidine-2,3-dione (B1313883) Derivatives
While the primary scaffold of interest is a pyrrolidine-2,5-dione, the closely related pyrrolidine-2,3-dione system provides significant insight into potential reactivity, particularly concerning transimination reactions. Pyrrolidine-2,3-diones are known to be valuable intermediates in the synthesis of nitrogen-containing heterocycles. researchgate.netresearchgate.net
Studies have shown that the condensation between pyrrolidine-2,3-diones and an amine nucleophile typically occurs at the C3-carbonyl position, leading to the formation of an enamine product. researchgate.netnih.gov A reversible transimination reaction has been reported between Schiff base derivatives of pyrrolidine-2,3-diones and methylamine, yielding 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones in high yields (80-92%). researchgate.net This reaction demonstrates the dynamic nature of the C=N bond in this heterocyclic system and its susceptibility to nucleophilic attack by amines.
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Schiff' base linkage-containing pyrrolidine-2,3-dione derivatives | Methylamine | 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | 80-92% | researchgate.net |
| 4-acetyl-3-hydroxy-3-pyrroline-2-ones | Aliphatic amines (e.g., CH₃NH₂) | 1,4,5-Trisubstituted pyrrolidine-2,3-dione enamine derivatives | Not specified | nih.govbeilstein-journals.org |
Complexation Studies with Metal Ions and Schiff Base Ligands
The this compound scaffold can serve as a precursor for ligands capable of coordinating with metal ions. While the parent molecule itself has limited chelating ability, it can be chemically modified to create sophisticated polydentate ligands, such as Schiff bases. Schiff base ligands are renowned in coordination chemistry for their ability to form stable complexes with a wide array of metal ions. nih.govnih.gov
To form a Schiff base, the scaffold would need to be derivatized to contain a primary amine and a reactive carbonyl group. For example, ring-opening of the pyrrolidine-2,5-dione could yield a precursor that, upon further modification, could undergo condensation with an appropriate aldehyde or ketone.
The resulting Schiff base ligands derived from this scaffold could then be used in complexation studies. Research on other Schiff base systems has demonstrated the formation of stable complexes with various metal ions, including transition metals and lanthanides. nih.govresearchgate.net For instance, uranyl ions ({UVI O2}2+) are known to act as effective templates for the condensation of dicarbonyls and diamines, resulting in macrocyclic Schiff-base complexes. nih.gov Similarly, lanthanide (III) ions have been shown to form stable complexes with hydrazone Schiff bases. nih.gov
| Metal Ion(s) | Ligand Type | Application/Significance | Reference |
|---|---|---|---|
| Actinoids (e.g., U(VI)) | Polydentate Schiff bases, macrocyclic Schiff bases | Stabilization of 5f-metal ions, anion receptors | nih.gov |
| Lanthanides (La(III), Ce(III)) | Hydrazone Schiff base | Antitumor activity | nih.gov |
| Co(II), Ni(II), Cu(II), Cd(II), Pd(II), Pt(IV) | Schiff bases derived from Cefotaxime | Potential biological applications | researchgate.net |
Preclinical Biological Activity Investigations
Evaluation of Anti-inflammatory Potential
The anti-inflammatory properties of compounds are often assessed through their ability to inhibit key enzymes and processes involved in the inflammatory cascade. For the broader class of pyrrolidine-2,5-dione derivatives, several studies have explored their potential as anti-inflammatory agents. However, specific data for 3-Anilino-1-ethylpyrrolidine-2,5-dione is not extensively available in the public domain.
Cyclooxygenase (COX-1, COX-2) Inhibition Assays
Cyclooxygenase (COX) enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov The two main isoforms, COX-1 and COX-2, are common targets for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com While the specific inhibitory activity of this compound against COX-1 and COX-2 has not been detailed in the available literature, related pyrrolidine-2,5-dione derivatives have been investigated. For instance, a study on a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, reported IC50 values of 314 µg/mL and 130 µg/mL for COX-1 and COX-2, respectively. mdpi.com Another derivative, ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate, demonstrated 78.08% inhibition of COX-2 at a concentration of 1000 µg/mL. researchgate.net These findings suggest a potential for this chemical class to interact with COX enzymes.
Interactive Data Table: COX Inhibition for Related Pyrrolidine-2,5-dione Derivatives
| Compound | Target Enzyme | IC50 / % Inhibition |
|---|---|---|
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 | 314 µg/mL |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 | 130 µg/mL |
5-Lipoxygenase (5-LOX) Inhibition
The 5-lipoxygenase (5-LOX) enzyme is responsible for the production of leukotrienes, another class of inflammatory mediators. nih.gov Inhibition of 5-LOX is a therapeutic strategy for various inflammatory diseases. researchgate.net Specific data on the 5-LOX inhibitory capacity of this compound is not available. However, for related compounds, the potential for 5-LOX inhibition has been explored. For example, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate was found to have an IC50 value of 105 µg/mL for 5-LOX inhibition. mdpi.com Furthermore, ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate showed a 71.66% inhibition of 5-LOX at a concentration of 1000 µg/mL. researchgate.net
Interactive Data Table: 5-LOX Inhibition for Related Pyrrolidine-2,5-dione Derivatives
| Compound | % Inhibition / IC50 |
|---|---|
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 105 µg/mL |
Anti-protease and Albumin Denaturation Assays
Protein denaturation and protease activity are implicated in the inflammatory process. The ability of a compound to inhibit these processes can indicate anti-inflammatory potential. There is currently no available research data detailing the effects of this compound in anti-protease and albumin denaturation assays.
Modulation of Nitric Oxide (NO) Production
Nitric oxide (NO) is a signaling molecule with a dual role in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) can contribute to inflammatory damage. mdpi.com The modulation of NO production is therefore a target for anti-inflammatory therapies. Scientific literature does not currently provide specific data on the ability of this compound to modulate nitric oxide production.
Assessment of Anticonvulsant Activities
The therapeutic potential of compounds for epilepsy and other seizure disorders is often initially evaluated using preclinical models that simulate seizures.
Maximal Electroshock (MES) Seizure Models
The maximal electroshock (MES) seizure model is a widely used preclinical test to identify compounds with potential efficacy against generalized tonic-clonic seizures. nih.gov While specific results for this compound in the MES model are not documented in the available literature, numerous studies have demonstrated the anticonvulsant activity of other pyrrolidine-2,5-dione derivatives in this model. For instance, research on N-Mannich bases derived from pyrrolidine-2,5-dione has shown that these compounds can elevate the electroconvulsive threshold. nih.gov Another study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives also reported anticonvulsant activity in the MES test. These findings underscore the interest in the pyrrolidine-2,5-dione scaffold for the development of new anticonvulsant agents.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Models
No studies detailing the effects of this compound in subcutaneous pentylenetetrazole (scPTZ) seizure models were found in the reviewed literature. While various pyrrolidine-2,5-dione derivatives have been assessed in this model of myoclonic and absence seizures, specific data for the requested compound is not available. nih.govnih.govmdpi.commdpi.com
6 Hz Seizure Models
There is no available research on the activity of this compound in the 6 Hz seizure model, which is used to evaluate potential efficacy against psychomotor seizures. Studies on other compounds within the pyrrolidine-2,5-dione class have shown activity in this model, but these results cannot be extrapolated to the specific compound . nih.govmdpi.com
Studies on Antinociceptive Effects
Formalin Test Models
No data was found regarding the evaluation of this compound in the formalin test, a model used to assess activity against tonic pain.
Oxaliplatin-Induced Neuropathic Pain Models
There are no published findings on the effects of this compound in oxaliplatin-induced neuropathic pain models. While related compounds have been investigated for this indication, specific results for this compound are absent from the scientific record. mdpi.com
Exploration of Antitumor and Anticancer Activities
Aromatase (AR) Inhibition Studies
No studies were identified that investigated the potential of this compound as an aromatase inhibitor. Research has been conducted on other pyrrolidine-2,5-dione derivatives for aromatase inhibition, but none specifically mention the requested compound. nih.govnih.gov
Steroid 17-alpha-Hydroxylase (P450(17)alpha) Inhibition
The enzyme Steroid 17-alpha-hydroxylase, also known as Cytochrome P450 17A1 (CYP17A1), is a critical enzyme in the biosynthesis of androgens and estrogens. biorxiv.org It possesses both 17α-hydroxylase and 17,20-lyase activities. biorxiv.org Inhibition of this enzyme is a key therapeutic strategy in androgen-dependent diseases like prostate cancer. nih.govnih.gov Extensive research has led to the development of potent steroidal and non-steroidal inhibitors, such as abiraterone (B193195) acetate. nih.govnih.gov
A review of the scientific literature did not yield studies specifically investigating the inhibitory activity of this compound or its close analogs on Steroid 17-alpha-hydroxylase. Studies on other, structurally different compounds, such as potential pro-drug forms of aminoglutethimide (B1683760), have been conducted. For instance, while some aminoglutethimide derivatives showed weak inhibition, aminoglutethimide itself was found to be inactive against the 17 alpha-hydroxylase-C17,20 lyase complex. nih.gov
Cholesterol Side Chain Cleavage (CSCC) Enzyme Inhibition
The Cholesterol Side Chain Cleavage (CSCC) enzyme, also known as P450scc or CYP11A1, is a mitochondrial enzyme that catalyzes the conversion of cholesterol to pregnenolone, the initial step in steroidogenesis. wikipedia.org Known inhibitors of this enzyme include compounds like aminoglutethimide and mitotane. wikipedia.org
Similar to the case with P450(17)alpha, there is no available research data from the searched sources on the direct inhibition of the Cholesterol Side Chain Cleavage enzyme by this compound or related anilinosuccinimide (B8658065) compounds. Research in this area has focused on other chemical scaffolds, such as derivatives of aminoglutethimide, where some were found to inhibit P-450scc. nih.gov Additionally, acetylenic steroid derivatives have been investigated as mechanism-based inhibitors of P-450scc. researchgate.net
Protein Tyrosine Kinase Inhibition (e.g., Src, c-Met)
Protein tyrosine kinases are crucial mediators of cellular signaling pathways that control proliferation, migration, and survival. Dysregulation of kinases like Src and c-Met is frequently associated with cancer, making them important therapeutic targets. biorxiv.orgnih.govnih.govunipa.it
While various chemical classes, including quinolines and quinazolines, have been identified as potent inhibitors of Src and c-Met kinases, the current body of literature lacks specific studies on the inhibitory potential of this compound against these particular enzymes. nih.govunipa.it Research has shown that resistance to c-Src inhibition can be mediated by the sustained activation of c-Met, suggesting that dual inhibition can lead to synergistic cytotoxic effects in cancer cells. nih.gov
Investigation of Antimicrobial and Antifungal Properties
The pyrrolidine-2,5-dione (succinimide) scaffold is a structural motif found in a variety of compounds with diverse biological activities. uobasrah.edu.iq
Derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their antimicrobial properties. In one study, a series of N-arylsuccinimide derivatives were prepared and tested. An N-arylsuccinimide fused to a dibenzobarrelene backbone (Compound 5 in the study) and its corresponding azo derivative (Compound 8) were tested against a panel of bacteria, including the Gram-positive Staphylococcus aureus. nih.gov The azo derivative, in particular, showed better activity against S. aureus compared to its precursor. nih.gov
Another class, pyrrolidine-2,3-diones, has been identified as novel inhibitors of Pseudomonas aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis. nih.gov These compounds required a permeabilizer to cross the bacterial cell envelope but showed promising target inhibition and initial antibacterial activity. nih.gov
The table below summarizes the minimum inhibitory concentration (MIC) values for selected pyrrolidine-dione derivatives against representative bacteria from the cited literature.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Compound 5 (N-arylsuccinimid derivative) | Staphylococcus aureus ATCC25923 | 32 | nih.gov |
| Compound 8 (Azo derivative of Compound 5) | Staphylococcus aureus ATCC25923 | 16 | nih.gov |
This table is based on data for structurally related pyrrolidine-dione derivatives, not the specific subject compound.
The antifungal potential of the pyrrolidine-2,5-dione core has also been explored. Studies have shown that these compounds can be effective against fungal pathogens like Candida albicans. uobasrah.edu.iqnih.gov For example, the same N-arylsuccinimide derivatives mentioned above were tested against C. albicans.
The table below shows the minimum inhibitory concentration (MIC) values for these compounds against C. albicans.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Compound 5 (N-arylsuccinimid derivative) | Candida albicans ATCC10231 | 64 | nih.gov |
| Compound 8 (Azo derivative of Compound 5) | Candida albicans ATCC10231 | 32 | nih.gov |
| Compound 5g (N-substituted-succinimide) | Candida albicans | N/A (Potential Activity Reported) | uobasrah.edu.iq |
This table is based on data for structurally related pyrrolidine-dione derivatives, not the specific subject compound.
Other Investigated Biological Activities (e.g., GSK-3 Inhibition, Herbicidal, Insecticidal)
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in various pathologies, including Alzheimer's disease and diabetes. nih.govnih.gov The maleimide (B117702) scaffold, which is an unsaturated analog of the pyrrolidine-2,5-dione ring, has been a focus of GSK-3 inhibitor development. Specifically, 3-anilino-4-arylmaleimides have been reported as potent and selective ATP-competitive inhibitors of GSK-3. nih.govnih.gov Docking studies have elucidated the binding mode of these anilino-maleimide derivatives within the active site of the GSK-3β isoform. nih.gov This suggests that the anilino-dione structural motif is a viable pharmacophore for GSK-3 inhibition.
The pyrrolidine-dione ring system is present in compounds investigated for agrochemical applications. For instance, a series of 1-alkyl-3-(α-hydroxy-benzylidene)pyrrolidine-2,4-diones have been synthesized and shown to possess high herbicidal activity against both monocotyledonous and dicotyledonous plants. researchgate.net While these are pyrrolidine-2,4-diones, it indicates the potential of the general scaffold in this field. There is no specific information in the searched literature regarding the herbicidal or insecticidal activity of this compound. Investigations into insecticidal agents have explored various chemical structures, including other heterocyclic compounds and natural products. nih.govnih.govresearchgate.netscirp.org
Mechanistic Investigations and Molecular Interactions
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms of action for 3-substituted pyrrolidine-2,5-diones are diverse and appear to be highly dependent on the nature of the substituent at the 3-position. A significant body of research has focused on their anticonvulsant properties. While the precise mechanisms are not fully elucidated for all derivatives, a prominent hypothesis is their interaction with voltage-gated ion channels.
For instance, some 1,3-disubstituted pyrrolidine-2,5-diones have been shown to prevent seizures by potentially blocking voltage-gated sodium channels (VGSCs) with a higher affinity than some established anticonvulsant drugs. nih.gov This interaction is thought to stabilize the inactivated state of the sodium channel, thereby reducing neuronal hyperexcitability.
Beyond their effects on ion channels, certain pyrrolidine-2,5-dione derivatives have been investigated as enzyme inhibitors. For example, novel derivatives have demonstrated inhibitory activity against human placental aromatase (AR) and rat testicular 17α-hydroxylase/17,20-lyase, enzymes involved in steroid biosynthesis. nih.gov Additionally, other analogues have been identified as inhibitors of carbonic anhydrase isozymes I and II. nih.gov
Ligand-Receptor Interaction Studies
The interaction of 3-substituted pyrrolidine-2,5-diones with various receptors has been a subject of investigation, highlighting their potential as receptor ligands.
Neuronal Voltage-Sensitive Sodium Channels: As mentioned, a key area of study for the anticonvulsant activity of these compounds is their interaction with neuronal voltage-sensitive sodium channels. nih.gov Structure-activity relationship (SAR) studies have indicated that the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring strongly influences this activity. nih.gov The binding of these compounds to VGSCs is a critical aspect of their potential therapeutic effects in neurological disorders characterized by excessive neuronal firing.
Other receptor interactions have also been reported for this class of compounds. For example, certain N-(1-ethyl-2-pyrrolidinylmethyl)-carboxamide derivatives have been synthesized and evaluated for their binding affinity to dopamine D(2)-like receptors. nih.gov
Identification of Biological Targets and Pathways
The biological targets and pathways of 3-substituted pyrrolidine-2,5-diones are linked to their observed biological activities.
For their anticonvulsant effects , the primary biological targets are believed to be voltage-gated sodium and calcium channels in the central nervous system. nih.gov By modulating the activity of these channels, these compounds can influence neuronal excitability and neurotransmission.
In the context of their potential anti-tumor activity , the identified biological targets include enzymes such as aromatase and 17α-hydroxylase/17,20-lyase. nih.gov Inhibition of these enzymes can disrupt steroid hormone production, a pathway crucial for the growth of certain hormone-dependent cancers.
Furthermore, studies have identified other potential targets. For instance, some pyrrolidine-2,3-dione (B1313883) derivatives have been found to be inhibitors of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis, suggesting a potential antibacterial application. nih.gov
Interaction with Cellular Mediators
There is currently no available scientific literature detailing the interaction of "3-Anilino-1-ethylpyrrolidine-2,5-dione" or other closely related 3-substituted pyrrolidine-2,5-dione derivatives with cellular mediators such as histamine, bradykinin, prostaglandin, or leukotriene. Research in this specific area appears to be lacking.
Data on Anticonvulsant Activity of 3-Substituted Pyrrolidine-2,5-dione Derivatives
To illustrate the structure-activity relationships of this class of compounds, the following table summarizes the anticonvulsant activity of some 1,3-disubstituted pyrrolidine-2,5-dione derivatives from a referenced study. The maximal electroshock (MES) test is a common preclinical screen for generalized seizures, while the subcutaneous pentylenetetrazole (scPTZ) test is used to model absence seizures.
| Compound | Substituent at Position 3 | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| 59j | [Structure not specified] | 88.2 | 65.7 |
| 59n | [Structure not specified] | 101.5 | 59.7 |
| 69k | sec-butyl | 80.38 | 108.80 (6 Hz test) |
Data extracted from a review on pyrrolidine-containing compounds and their biological activities. nih.gov
Enzyme Inhibition Data for Pyrrolidine-2,5-dione Derivatives
The following table presents the inhibitory activity of selected pyrrolidine-2,5-dione derivatives against different enzymes.
| Compound | Target Enzyme | IC₅₀ (µM) |
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase (AR) | 23.8 ± 4.6 |
| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase (AR) | 24.6 ± 1.8 |
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | 17α-hydroxylase/17,20-lyase (P450(17)α) | 18.5 ± 1.9 |
Data from a study on the synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumor agents. nih.gov
Structure Activity Relationship Sar Studies
Impact of Anilino Moiety Modifications on Biological Activities
The anilino moiety, the phenyl ring attached to the amino group at the 3-position of the pyrrolidine-2,5-dione core, plays a critical role in the biological activity of this class of compounds. Research has demonstrated that substitutions on this aromatic ring can significantly modulate the pharmacological effects, particularly the anticonvulsant activity.
The nature and position of the substituent on the anilino ring are crucial. Studies on related 3-(substituted-anilino)pyrrolidine-2,5-dione derivatives have shown that the presence of certain functional groups can enhance or diminish their anticonvulsant potency. For instance, the introduction of electron-withdrawing groups, such as trifluoromethyl (CF3) or trifluoromethoxy (OCF3) at the meta-position (position 3) of the phenyl ring, has been associated with potent anticonvulsant properties. mdpi.com Specifically, a 3-CF3 derivative was identified as a particularly active compound. mdpi.com This suggests that the electronic properties of the anilino moiety are a key determinant of activity.
The position of the substituent also matters. For example, in a series of 3-(chlorophenyl)pyrrolidine-2,5-dione derivatives, the placement of the chlorine atom at the ortho, meta, or para position of the phenyl ring resulted in varied anticonvulsant activities. This highlights the importance of the spatial arrangement of substituents on the anilino ring for optimal interaction with biological targets.
Below is a data table summarizing the impact of anilino moiety modifications on anticonvulsant activity based on findings from related compound series.
| R (Substituent on Anilino Ring) | Position | Observed Activity |
| CF3 | 3 | Potent anticonvulsant activity |
| OCF3 | 3 | Potent anticonvulsant activity |
| Cl | 2, 3, or 4 | Varied anticonvulsant activity |
Role of Substituents on the Pyrrolidine (B122466) Ring System
The pyrrolidine-2,5-dione ring, also known as the succinimide (B58015) ring, is a core pharmacophoric element in this class of compounds and is essential for their anticonvulsant activity. researchgate.net Modifications to this heterocyclic system, particularly at the 3- and 4-positions, can have a profound impact on the biological activity.
The substituent at the 3-position is a key determinant of the anticonvulsant profile. In the case of the title compound, this is an anilino group. As discussed, modifications to this group are critical. Furthermore, the nature of other potential substituents at this position has been extensively studied in related analogs. For example, the presence of a dimethylamino moiety at the 3-position of certain pyrrolidine-2,5-dione derivatives has been shown to be particularly beneficial for anticonvulsant activity. mdpi.com
The introduction of substituents at the 4-position of the pyrrolidine ring can also influence activity. However, in many active anticonvulsant succinimides, the 4-position is often unsubstituted. The planarity and electronic distribution of the pyrrolidine-2,5-dione ring system are thought to be important for its interaction with biological targets, and bulky substituents at the 4-position could potentially disrupt this.
Stereochemical Considerations in Biological Activity
The 3-Anilino-1-ethylpyrrolidine-2,5-dione molecule possesses a chiral center at the C3 position of the pyrrolidine ring. This means that the compound can exist as two non-superimposable mirror images, or enantiomers (R and S isomers). It is a well-established principle in pharmacology that enantiomers can exhibit different biological activities, pharmacokinetic profiles, and toxicities due to their differential interactions with chiral biological macromolecules such as receptors and enzymes.
The differential activity of enantiomers often arises from one enantiomer having a better fit into the binding site of a receptor or enzyme. Therefore, it is highly probable that the R and S enantiomers of this compound would also display different pharmacological profiles. Future research focusing on the chiral separation and individual testing of these enantiomers would be crucial for a complete understanding of its SAR and for the potential development of a more potent and safer single-enantiomer drug.
Correlations between Electronic Properties and Biological Effects
The electronic properties of the substituents on the 3-anilinopyrrolidine-2,5-dione scaffold have a significant correlation with the observed biological effects. Quantitative Structure-Activity Relationship (QSAR) studies on related series of compounds have often been employed to mathematically model these correlations and to predict the activity of new analogs.
As mentioned in section 6.1, the presence of electron-withdrawing groups on the anilino moiety, such as -CF3 and -OCF3, is associated with enhanced anticonvulsant activity. mdpi.com This suggests that a lower electron density on the phenyl ring may be favorable for the compound's interaction with its biological target. This could be due to several factors, including improved binding affinity through specific electronic interactions (e.g., dipole-dipole or hydrogen bonding) or altered pharmacokinetic properties such as membrane permeability and metabolic stability.
Computational Chemistry and Spectroscopic Characterization
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational methods used to predict the binding orientation and affinity of a small molecule to a target protein. For derivatives of pyrrolidine-2,5-dione, these simulations are instrumental in identifying potential biological targets and elucidating their mechanism of action.
Molecular docking studies on similar succinimide (B58015) derivatives have been performed to explore their binding modes with various enzymes. nih.govproquest.com For instance, in studies of succinimide derivatives as potential acetylcholinesterase inhibitors, docking simulations were used to determine the energy required for the compounds to bind to the enzyme's active site. nih.gov The results of these simulations often correlate well with experimental kinetic data, providing insights into the inhibitory strength of the compounds. nih.gov The process typically involves preparing the 3D structure of the ligand (3-Anilino-1-ethylpyrrolidine-2,5-dione) and the target protein, followed by the use of software like Autodock Vina to predict the most stable binding conformation and calculate the binding affinity, usually expressed in kcal/mol. nih.govmdpi.com
In the context of designing novel inhibitors, molecular modeling can guide the structural modification of the lead compound to enhance its binding affinity and selectivity. For example, a study on pyrrolidine-2,5-dione based aromatase inhibitors used molecular modeling to fit the inhibitors to the active site of the enzyme, suggesting that larger inhibitors preferentially utilize a specific region of the active site. nih.gov Such insights are invaluable for the rational design of more potent and selective drug candidates.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In organic chemistry, DFT calculations are frequently employed to study reaction mechanisms, predict reaction outcomes, and understand the origins of selectivity.
For succinimide derivatives, DFT calculations have been utilized to investigate the stereoinversion of succinimide residues in proteins. mdpi.com These calculations can elucidate the reaction pathway, identify transition states, and determine activation barriers, providing a detailed understanding of the reaction kinetics. mdpi.com The choice of functional and basis set, such as ωB97X-D with 6-311+G(d,p), is critical for obtaining accurate results. mdpi.com
DFT calculations can also be applied to understand the reaction mechanisms of synthetic routes leading to pyrrolidine-2,5-dione derivatives. For example, in the synthesis of succinimide derivatives via NHC-catalyzed Stetter reaction, DFT calculations helped to understand the redox-neutral nature of the reaction. acs.org Similarly, in the context of 1,3-dipolar cycloaddition reactions, DFT calculations at levels like M06/6-31+G have been used to elucidate the mechanism and predict the regio- and diastereoselectivity of the products. mdpi.com These theoretical studies are crucial for optimizing reaction conditions and designing more efficient synthetic strategies.
Spectroscopic Analysis for Structural Elucidation
The definitive identification and structural confirmation of a newly synthesized compound like this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual protons and carbon atoms, while 2D NMR techniques (such as COSY, HSQC, and HMBC) reveal connectivity between atoms.
For pyrrolidine-2,5-dione derivatives, characteristic signals in the ¹H NMR spectrum would include those for the protons of the ethyl group, the anilino group, and the pyrrolidine (B122466) ring. For example, in related 3-arylsuccinimides, the protons on the pyrrolidine ring typically appear as multiplets in the aliphatic region. rsc.org The chemical shifts and coupling constants of these protons provide detailed information about their stereochemical arrangement. The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbons of the dione (B5365651) moiety, typically in the range of 170-180 ppm, as well as signals for the aromatic and aliphatic carbons. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized molecule. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for mass analysis. For this compound, HRMS would be expected to provide an exact mass that corresponds to its molecular formula, C₁₂H₁₄N₂O₂. The observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ with high accuracy (typically within a few ppm of the calculated value) provides strong evidence for the compound's structure. acs.org
In Silico Predictions for Research Design (e.g., Pharmacokinetic Predictions relevant to preclinical studies, Lipophilicity (log P))
In the early stages of drug discovery, in silico methods are extensively used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of drug candidates. These predictions help in prioritizing compounds for further experimental evaluation and in designing preclinical studies. ebi.ac.uk
For pyrrolidine-2,5-dione derivatives, various online tools and software can be used to predict key ADME parameters. ebi.ac.uk For example, Caco-2 permeability and intestinal absorption are important indicators of oral bioavailability. nih.gov
Lipophilicity (log P) , the logarithm of the partition coefficient between n-octanol and water, is a crucial parameter that influences a drug's solubility, permeability, and binding to biological targets. chemaxon.com The calculated log P (cLogP) can be determined using various computational methods, which are often based on fragmental or atomic contributions. researchgate.netthermofisher.com For drug-like molecules, a balanced lipophilicity is generally desired. While there are different calculation programs available, their accuracy can vary, and it is often recommended to compare results from multiple methods. researchgate.net The predicted log P value for this compound would provide an initial assessment of its potential for membrane permeability and aqueous solubility. thermofisher.comacdlabs.com
Interactive Data Table: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Software |
| Molecular Formula | C₁₂H₁₄N₂O₂ | - |
| Molecular Weight | 218.25 g/mol | - |
| cLogP | 1.5 - 2.5 | Various (e.g., ALOGPS, Molinspiration) |
| Aqueous Solubility | Moderate | Predicted from cLogP |
| Caco-2 Permeability | Moderate to High | In silico ADME models |
| Human Intestinal Absorption | High | In silico ADME models |
Note: The values in this table are hypothetical predictions based on the analysis of similar compounds and common in silico tools. Actual experimental values may vary.
Emerging Research Directions and Potential Academic Applications
Development as Research Probes for Biological Pathways
The development of chemical probes is crucial for elucidating complex biological pathways. These tools can help in understanding the function of proteins and other biomolecules within a living cell. The 3-Anilino-1-ethylpyrrolidine-2,5-dione scaffold is a promising candidate for the development of such probes. The pyrrolidine-2,5-dione core is a common feature in a variety of biologically active molecules, and its derivatives have been shown to interact with a range of biological targets.
The aniline and ethyl substituents on the core ring structure of this compound can be modified to incorporate reporter groups, such as fluorophores or biotin tags. These modifications would allow for the visualization and tracking of the molecule's interactions within a cellular environment. For instance, the development of a fluorescently-tagged version of this compound could enable researchers to study its localization and binding partners through techniques like fluorescence microscopy. Furthermore, the synthesis of a biotinylated analogue would facilitate the identification of its protein targets via affinity purification and subsequent mass spectrometry analysis. The exploration of this compound as a chemical probe could provide valuable insights into various cellular processes and potentially identify new therapeutic targets. nih.govresearchgate.net
Role as Synthetic Intermediates for Complex Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are of immense importance in medicinal chemistry, with a significant number of approved drugs containing these structural motifs. nih.govresearchgate.netnih.govmdpi.com The pyrrolidine-2,5-dione ring system serves as a valuable building block for the synthesis of more complex heterocyclic structures. beilstein-journals.orgbeilstein-journals.org The dicarbonyl functionality of the succinimide (B58015) ring in this compound offers multiple reactive sites for further chemical transformations.
The presence of the aniline group provides a handle for a variety of coupling reactions, such as Buchwald-Hartwig or Suzuki couplings, allowing for the introduction of diverse aryl or heteroaryl substituents. The carbonyl groups can undergo reactions like aldol condensations or Wittig reactions, enabling the construction of fused ring systems. The ethyl group on the nitrogen atom can also be varied to modulate the compound's physicochemical properties. The versatility of this scaffold makes it an attractive starting material for the synthesis of novel, biologically active compounds with potential applications in drug discovery.
Applications in Materials Science (e.g., Fluorescent Dyes for Biological Applications)
The unique photophysical properties of certain organic molecules have led to their widespread use in materials science, particularly as fluorescent dyes for biological imaging. nih.govrsc.org The development of novel fluorescent probes with improved brightness, photostability, and biocompatibility is an active area of research. The this compound scaffold has the potential to be developed into a new class of fluorescent dyes.
The aniline moiety, a well-known electron-donating group, in conjunction with the electron-withdrawing pyrrolidine-2,5-dione core, can create a donor-acceptor system. This arrangement is a common feature in many fluorescent molecules and can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT) and solvatochromism. By modifying the aniline group with different substituents or by extending the conjugation of the system, the absorption and emission wavelengths of the resulting dyes could be fine-tuned. The potential for these compounds to be used as fluorescent probes in biological imaging is an exciting avenue for future research. nih.govrsc.org
Rational Design and Optimization of Novel Pyrrolidine-2,5-dione Analogues
Rational drug design is a powerful strategy for the discovery and optimization of new therapeutic agents. nih.govmdpi.comnih.gov This approach involves the design of molecules that are complementary in shape and charge to a specific biological target. The this compound scaffold provides a solid foundation for the rational design of novel analogues with improved biological activity and selectivity.
Q & A
Q. What are the standard protocols for synthesizing 3-Anilino-1-ethylpyrrolidine-2,5-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of succinic anhydride derivatives with aniline or its analogues. A solvent-free approach using succinic anhydrides and amines under controlled temperature (e.g., 80–120°C) is common . Optimization includes:
- Catalysts : Lewis acids (e.g., Fe₂O₃@SiO₂/In₂O₃) improve regioselectivity and reduce side reactions .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity .
- Yield : Reported yields range from 45%–75%, depending on substituent steric effects .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms hydrogen bonding (e.g., NH groups at δ 8.5–9.5 ppm) .
- X-ray Crystallography : Resolves bond angles (e.g., C=O bond lengths ~1.21 Å) and π-π stacking interactions in the crystal lattice .
- FT-IR : Confirms carbonyl stretches (1670–1750 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C–60°C for 24–72 hours. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for pyrrolidine-diones) .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved?
- Methodological Answer :
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. For example, reversible binding (ΔG ~0.65 kcal/mol) may explain discrepancies between in vitro and cellular assays .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may enhance or antagonize the parent compound’s effects .
Q. What strategies mitigate side reactions (e.g., oxidation or dimerization) during synthesis?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of amine intermediates .
- Additives : Use radical scavengers (e.g., BHT) to suppress unwanted polymerization .
- Kinetic Control : Lower reaction temperatures (e.g., 0°C–25°C) favor mono-substitution over di-substitution .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., enoyl-ACP reductase) with key residues (e.g., Tyr158, Lys165) .
- MD Simulations : Assess conformational stability of ligand-target complexes over 100-ns trajectories .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
